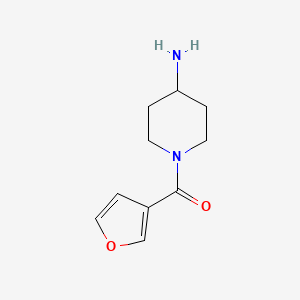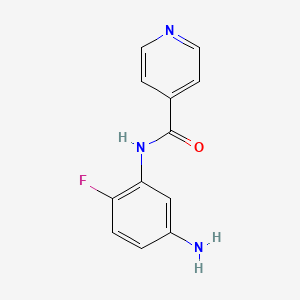
L-Histidyl-L-prolinamide dihydrobromide
Übersicht
Beschreibung
L-Histidyl-L-prolinamide dihydrobromide: is a chemical compound widely used in scientific research. It is known for its diverse applications, including peptide synthesis, drug development, and enzymatic studies. Its unique properties make it an indispensable tool for various biochemical investigations.
Wirkmechanismus
Target of Action
. More research is needed to confirm the exact target of L-Histidyl-L-prolinamide dihydrobromide.
Mode of Action
. More research is needed to confirm the exact mode of action of this compound.
Biochemical Pathways
. More research is needed to confirm the exact biochemical pathways affected by this compound.
Pharmacokinetics
. More research is needed to confirm the exact pharmacokinetic properties of this compound.
Result of Action
. More research is needed to confirm the exact effects of this compound’s action.
Action Environment
. More research is needed to confirm how environmental factors influence this compound’s action.
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Histidyl-L-prolinamide dihydrobromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods under specific conditions . Its degradation over time can lead to a decrease in its effectiveness, necessitating careful consideration of storage and handling conditions in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidyl-L-prolinamide dihydrobromide typically involves the coupling of L-histidine and L-proline derivatives under specific reaction conditions. The process often includes the use of protecting groups to prevent unwanted side reactions. The final product is obtained by deprotecting the intermediate compound and purifying it through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The compound is then purified using industrial-scale chromatography or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: L-Histidyl-L-prolinamide dihydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the histidine or proline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized histidine or proline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
L-Histidyl-L-prolinamide dihydrobromide is extensively used in scientific research due to its versatile properties. Some of its applications include:
Peptide Synthesis: It serves as a building block for synthesizing larger peptides and proteins.
Drug Development: The compound is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Enzymatic Studies: It is employed in studies investigating enzyme-substrate interactions and enzyme kinetics.
Biochemical Investigations: Its unique properties make it useful in various biochemical assays and experiments.
Vergleich Mit ähnlichen Verbindungen
Protirelin: A synthetic analogue of thyrotropin-releasing hormone, used in diagnostic tests to evaluate thyroid function.
Histrelin: A gonadotropin-releasing hormone agonist used in the treatment of central precocious puberty and advanced prostate cancer.
Uniqueness: L-Histidyl-L-prolinamide dihydrobromide is unique due to its specific structure and properties, which make it suitable for a wide range of applications in scientific research. Unlike protirelin and histrelin, which have more specialized uses, this compound is versatile and can be used in various biochemical and pharmaceutical contexts .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2.2BrH/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17;;/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15);2*1H/t8-,9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUXRROWTMGTCK-CDEWPDHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541627 | |
| Record name | L-Histidyl-L-prolinamide--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59760-04-2 | |
| Record name | L-Histidyl-L-prolinamide--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)









![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)


